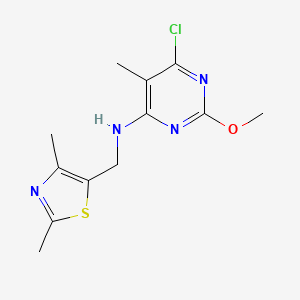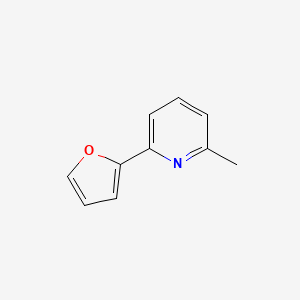
2-Furan-2-yl-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furan-2-yl-6-methylpyridine is a heterocyclic aromatic compound that features both a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-6-methylpyridine typically involves the coupling of furan and pyridine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the furan and pyridine rings . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Furan-2-yl-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.
Major Products:
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated furans and pyridines, as well as various substituted derivatives.
Scientific Research Applications
2-Furan-2-yl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Furan-2-yl-6-methylpyridine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a hydrogen bond acceptor. These interactions enable the compound to bind to specific enzymes, receptors, or other biomolecules, thereby modulating their activity and function .
Comparison with Similar Compounds
2-Furan-2-ylpyridine: Lacks the methyl group on the pyridine ring.
6-Methylpyridine: Does not contain the furan ring.
2-Furan-2-yl-3-methylpyridine: Has the methyl group on a different position of the pyridine ring.
Uniqueness: 2-Furan-2-yl-6-methylpyridine is unique due to the specific positioning of the furan and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
208110-84-3 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9(11-8)10-6-3-7-12-10/h2-7H,1H3 |
InChI Key |
BWJOGXQUNXCUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


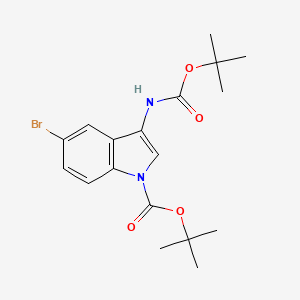
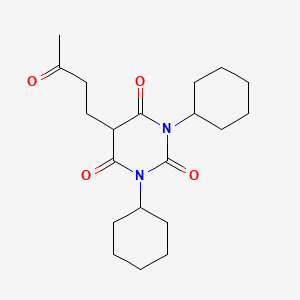
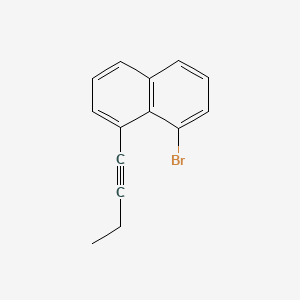




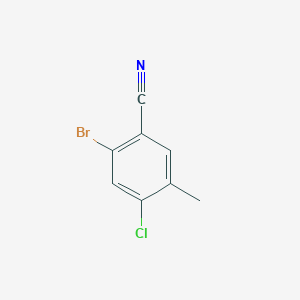
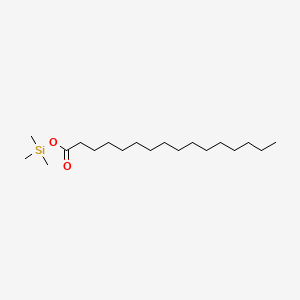

![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
